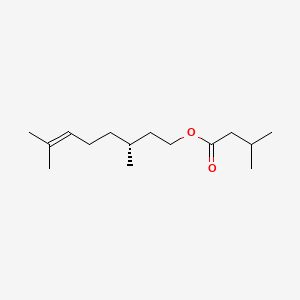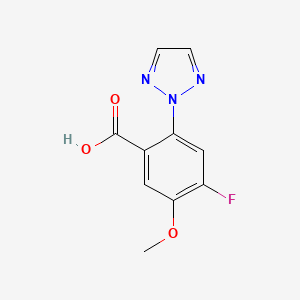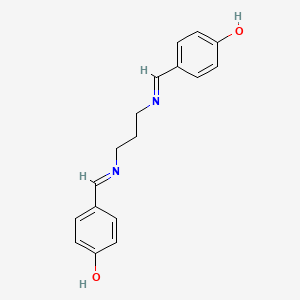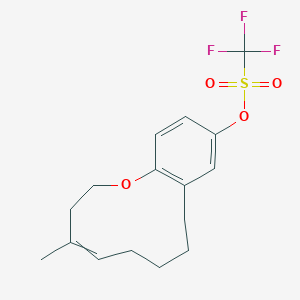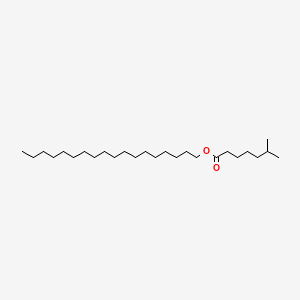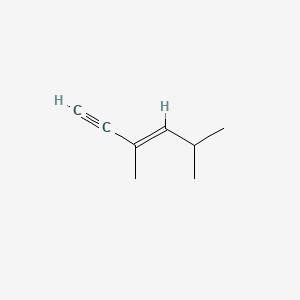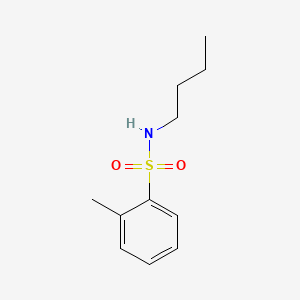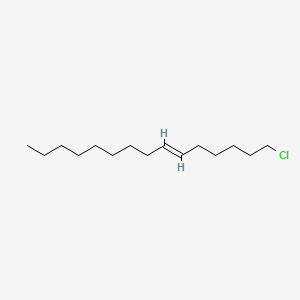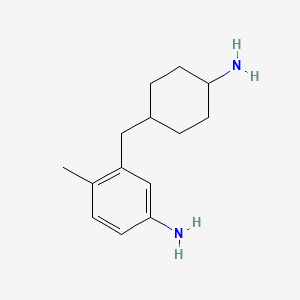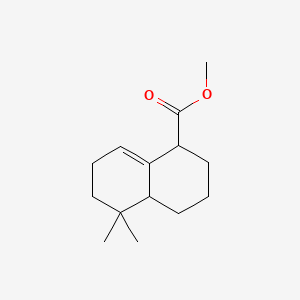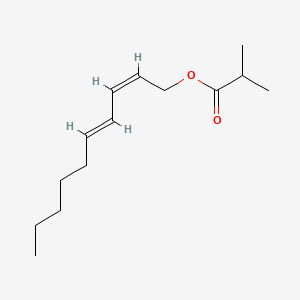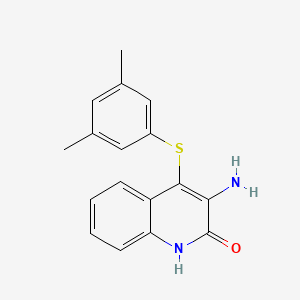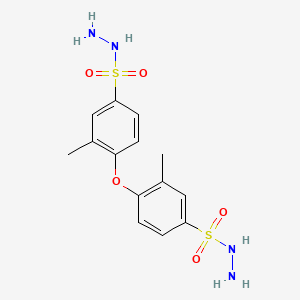
2,2'-Oxybis(toluene-5-sulphonohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybis(toluene-5-sulphonohydrazide) is a chemical compound with the molecular formula C14H18N4O5S2 and a molecular weight of 386.44652 g/mol . It is also known by other names such as 4,4’-Oxybis(3-methylbenzenesulfonic acid hydrazide) and Benzenesulfonic acid, 4,4’-oxybis[3-methyl-, dihydrazide (9CI) . This compound is characterized by its unique structure, which includes two toluene-5-sulphonohydrazide groups connected by an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(toluene-5-sulphonohydrazide) typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(toluene-5-sulphonohydrazide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Oxybis(toluene-5-sulphonohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The sulphonohydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and substituted sulphonohydrazides .
Applications De Recherche Scientifique
2,2’-Oxybis(toluene-5-sulphonohydrazide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,2’-Oxybis(toluene-5-sulphonohydrazide) involves its interaction with specific molecular targets. The sulphonohydrazide groups can form hydrogen bonds and other interactions with biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Oxybis(benzenesulfonic acid hydrazide)
- 4,4’-Oxybis(2-methylbenzenesulfonic acid hydrazide)
- 4,4’-Oxybis(4-methylbenzenesulfonic acid hydrazide)
Uniqueness
2,2’-Oxybis(toluene-5-sulphonohydrazide) is unique due to its specific structure, which includes two toluene-5-sulphonohydrazide groups connected by an oxygen atom. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
78844-79-8 |
|---|---|
Formule moléculaire |
C14H18N4O5S2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-[4-(hydrazinesulfonyl)-2-methylphenoxy]-3-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C14H18N4O5S2/c1-9-7-11(24(19,20)17-15)3-5-13(9)23-14-6-4-12(8-10(14)2)25(21,22)18-16/h3-8,17-18H,15-16H2,1-2H3 |
Clé InChI |
ATVQEZWXVATLEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NN)OC2=C(C=C(C=C2)S(=O)(=O)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


